Femovan is classified as a combined hormonal contraceptive (CHC). It contains:
This formulation aims to provide effective contraception while reducing the risk of adverse effects on mood and metabolic parameters that are often seen with traditional contraceptives .
The synthesis of Femovan involves the individual preparation of its components, primarily drospirenone and estetrol.
The molecular structure of Femovan can be described as follows:
Both compounds exhibit specific stereochemistry that is critical for their biological activity .
Femovan undergoes various chemical reactions in the body:
This distinct metabolic profile reduces the potential for drug-drug interactions commonly seen with other hormonal contraceptives.
The mechanism of action of Femovan involves:
The combination of these actions results in a highly effective contraceptive method with fewer side effects compared to traditional formulations.
Femovan exhibits several notable physical and chemical properties:
Both compounds demonstrate stability under normal storage conditions but require protection from light due to sensitivity .
Femovan is primarily used as an oral contraceptive. Its formulation aims to provide several benefits:
Femovan is a combined oral contraceptive comprising two synthetic steroid hormones: Ethinylestradiol (0.03 mg) and Gestodene (0.075 mg). Ethinylestradiol, a semisynthetic estrogen derivative, binds to intracellular estrogen receptors, forming ligand-receptor complexes that translocate to the cell nucleus. This complex modulates DNA transcription, upregulating genes involved in follicular suppression and endometrial maturation [1] [5].
Gestodene, a third-generation progestin, exhibits high selectivity for progesterone receptors. Its primary mechanisms include:
The synergy between these components enhances contraceptive efficacy: Ethinylestradiol potently inhibits follicle-stimulating hormone (FSH), suppressing follicular development, while Gestodene provides potent anti-ovulatory activity at low doses. This synergy allows Femovan to achieve >99% efficacy with minimized hormonal loading [3] [4].
Table 1: Pharmacokinetic Properties of Active Ingredients
Parameter | Ethinylestradiol | Gestodene |
---|---|---|
Bioavailability | ~45% | ~99% |
Protein Binding | 98% (albumin) | 69% (SHBG) |
Half-life | 15-27 hours | 12-15 hours |
Primary Metabolism | Hepatic CYP3A4 | Hepatic reduction |
Femovan tablets utilize a sugar-coated oral formulation containing 37.23 mg lactose monohydrate and 19.66 mg sucrose as core excipients [4]. The formulation optimizes:
Dosage Optimization
Stability-Enhancing Excipients
Accelerated stability studies (40°C/75% RH) confirm the formulation maintains:
Table 2: Key Excipient Functions in Femovan
Excipient | Concentration | Function |
---|---|---|
Lactose monohydrate | 37.23 mg | Binder, dissolution enhancer |
Sucrose | 19.66 mg | Coating agent, stabilizer |
Microcrystalline cellulose | 18-22 mg* | Disintegrant, flow modulator |
*Estimated based on standard tablet formulations [6]
Progestin Generation and SelectivityFemovan contains Gestodene, a third-generation progestin with higher receptor selectivity than earlier progestins like Levonorgestrel. Key differentiators:
Pharmacodynamic Comparisons
Table 3: Comparison with Marketed Formulations
Parameter | Femovan (Gestodene/EE) | Levonorgestrel/EE | Drospirenone/EE |
---|---|---|---|
Progestin Dose | 0.075 mg | 0.15 mg | 3 mg |
Estrogen Dose | 0.03 mg | 0.03 mg | 0.03 mg |
SHBG Increase (%) | 100-120 | 40-60 | 80-100 |
Relative VTE Risk* | 1.8-2.0x | 1.0x (reference) | 1.5-1.7x |
*Compared to non-users; EE = Ethinylestradiol [4]
Formulation TechnologyUnlike sustained-release formulations (e.g., floating metformin tablets), Femovan employs immediate-release delivery. Its sugar coating ensures rapid disintegration (<5 minutes) without complex swelling polymers like hydroxypropyl methylcellulose (HPMC) used in gastroretentive systems [2] [4]. This design prioritizes:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: